molecular formula C13H19N3O2 B2921986 N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]but-2-ynamide CAS No. 2411244-04-5

N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]but-2-ynamide

Cat. No. B2921986
CAS RN: 2411244-04-5
M. Wt: 249.314
InChI Key: YNSGLRJXOMZIEZ-UHFFFAOYSA-N
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Description

The compound N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]but-2-ynamide belongs to the class of 1,2,4-oxadiazole derivatives . These heterocyclic compounds have garnered significant interest due to their unique bioisosteric properties and a wide range of biological activities. The 1,2,4-oxadiazole framework serves as an excellent scaffold for drug development .

2.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole-based compounds involves various methods. Researchers have explored both traditional and innovative synthetic routes. For instance, Maftei et al. reported the synthesis of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline , which exhibited moderate activity against cancer cell lines . Further studies have investigated novel analogs bearing additional moieties, such as N-phenylmaleimide and N-phenylsuccinimide .

3.

Molecular Structure Analysis

The molecular structure of N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]but-2-ynamide comprises a 1,2,4-oxadiazole ring fused with a but-2-ynamide moiety. The tert-butyl group at position 5 of the oxadiazole contributes to its unique properties. Detailed spectroscopic analyses (e.g., NMR, HPLC, LC-MS) provide insights into its structural features .

properties

IUPAC Name

N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-7-8-9(17)15-13(5,6)10-14-11(18-16-10)12(2,3)4/h1-6H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSGLRJXOMZIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)(C)C1=NOC(=N1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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